molecular formula C25H20N2O4 B2381324 [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate CAS No. 358980-79-7

[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

Cat. No.: B2381324
CAS No.: 358980-79-7
M. Wt: 412.445
InChI Key: AXFQSPIFRSNTGW-UHFFFAOYSA-N
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Description

[4-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a synthetic organic compound featuring a conjugated enone system with a cyano group, a 2-methylanilino substituent, and a 4-methoxybenzoate ester.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-17-5-3-4-6-23(17)27-24(28)20(16-26)15-18-7-11-22(12-8-18)31-25(29)19-9-13-21(30-2)14-10-19/h3-15H,1-2H3,(H,27,28)/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFQSPIFRSNTGW-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoic acid with an appropriate aniline derivative, followed by the introduction of the cyano group through a nitrile formation reaction. The final step often involves the formation of the enone structure through aldol condensation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Properties

Compound Name Substituents (R₁, R₂) Yield (%) Melting Point (°C) Key Functional Groups Source
[4-[(E)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate (Target) R₁ = 2-methylanilino, R₂ = 4-OCH₃ N/A N/A Cyano, enone, methoxybenzoate
4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl benzoate (Compound 2d) R₁ = H, R₂ = benzoate 95.9 138.9–140.2 Enone, benzoate
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide () R₁ = dimethylaminophenyl, R₂ = phenyl N/A N/A Cyano, amide, dimethylamino
Ethyl 4-[3-(2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl)-2,5-dimethylpyrrol-1-yl]benzoate R₁ = 4-methoxyanilino, R₂ = ethyl N/A N/A Cyano, pyrrole, ethoxycarbonyl
[4-[(E)-2-Cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate R₁ = 2-nitroanilino, R₂ = 4-OCH₃ N/A N/A Cyano, nitro, ethoxy

Key Observations:

Substituent Effects on Yield and Stability: Compounds with electron-withdrawing groups (e.g., nitro in ) typically exhibit lower yields due to steric and electronic challenges during synthesis. In contrast, simpler esters like benzoate (Compound 2d, ) achieve high yields (>95%), suggesting that the target compound’s 4-methoxybenzoate ester may also favor synthetic accessibility.

Electronic and Optical Properties: The dimethylaminophenyl group in enhances electron donation, leading to strong intramolecular charge transfer (ICT) for optoelectronic applications. The target compound’s 2-methylanilino group may exhibit weaker ICT due to steric hindrance and reduced conjugation . Cyanoacrylic acid derivatives (e.g., in ) are widely used in dye-sensitized solar cells (DSSCs).

Hydrogen Bonding and Crystal Packing: Compounds like form robust hydrogen-bonding networks (N–H⋯N, C–H⋯O), stabilizing their crystal structures. The target compound’s 2-methylanilino group may disrupt such networks, leading to less predictable packing motifs .

Thermodynamic and Spectroscopic Comparisons

Table 2: Spectroscopic and Computational Data for Selected Compounds

Compound Notable NMR Shifts (¹H/¹³C) Computational Validation Method Key Interactions
Target Compound Anticipated: δ 8.2–8.5 (aromatic H), δ 170–175 (C=O) Density-functional theory (DFT) with exact exchange C–H⋯π, N–H⋯O (hypothetical)
Compound 2d δ 7.8–8.1 (enone H), δ 165.2 (ester C=O) SHELX refinement π-π stacking
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide δ 6.8–7.6 (aromatic H), δ 160.1 (C≡N) ORTEP-3 for crystallography N–H⋯N, C–H⋯O

Key Observations:

  • NMR Trends: The target compound’s ¹H-NMR would likely show downfield shifts for the enone protons (δ >7.5) and upfield shifts for methoxy groups (δ ~3.8), consistent with analogs in .
  • Computational Validation: DFT methods incorporating exact exchange (e.g., B3LYP ) are critical for modeling the target’s electronic structure, particularly its frontier molecular orbitals (HOMO-LUMO gaps).

Biological Activity

The compound [4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a complex organic molecule with diverse biological activities. Its unique structural features, including a cyano group and methoxybenzoate moiety, make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₅N₂O₄
Molecular Weight 325.32 g/mol
CAS Number 358980-79-7

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor binding, triggering downstream biological effects. The compound's potential as an enzyme inhibitor and its role in receptor modulation are critical areas of research.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related methoxybenzoyl derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Neuroprotective Effects

The compound's structural analogs have been investigated for neuroprotective effects, particularly against neurotoxicity induced by oxidative stress . The ability to inhibit monoamine oxidase (MAO) enzymes suggests potential applications in treating neurodegenerative diseases.

Research Findings and Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related compounds can significantly inhibit cancer cell proliferation across various cell lines, including prostate and melanoma models. These studies highlight the importance of structural modifications in enhancing biological activity .
  • In Vivo Efficacy : Animal studies have provided evidence for the efficacy of similar compounds in reducing tumor size without notable neurotoxicity, suggesting a favorable safety profile for further development .
  • Mechanistic Insights : Further investigation into the mechanisms revealed that these compounds could bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Inhibition of tubulin polymerization; apoptosis induction in cancer cells
Neuroprotective Potential MAO inhibition; protection against oxidative stress-induced neurotoxicity
Enzyme Inhibition Interaction with specific enzymes leading to altered metabolic pathways

Q & A

Q. What role do the methoxy and cyano substituents play in stabilizing the molecule?

  • Methodology :
  • NBO analysis : Use Gaussian to quantify hyperconjugative interactions (e.g., LP(O) → σ*(C–O) for the methoxy group) .
  • Thermogravimetric analysis (TGA) : Measure thermal stability to correlate substituent effects with decomposition pathways .

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